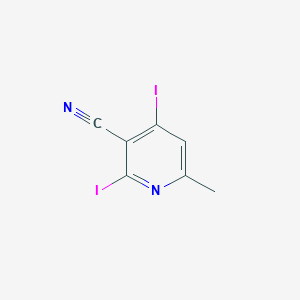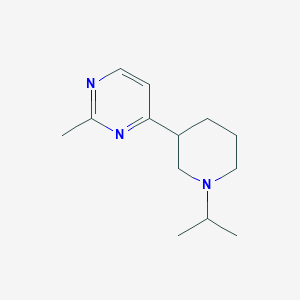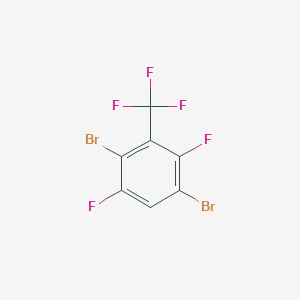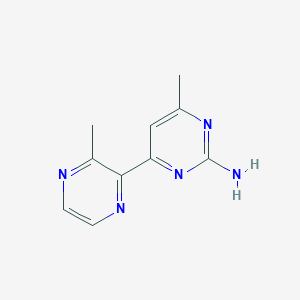![molecular formula C23H24O2 B13102152 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is a complex organic compound with a unique structure that includes a benzyl group, a methoxy group, and a dibenzoannulene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the dibenzoannulene core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzoannulene structure.
Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with potassium carbonate in acetone.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Aplicaciones Científicas De Investigación
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one : Lacks the benzyl group, which may affect its biological activity.
- 11B-Benzyl-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one : Lacks the methoxy group, which may influence its chemical reactivity.
Uniqueness
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is unique due to the presence of both the benzyl and methoxy groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H24O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-benzyl-13-methoxytricyclo[9.4.0.02,7]pentadeca-1(11),6,12,14-tetraen-5-one |
InChI |
InChI=1S/C23H24O2/c1-25-21-10-11-22-18(14-21)8-5-9-19-15-20(24)12-13-23(19,22)16-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13,16H2,1H3 |
Clave InChI |
WBCDKYGOAOHILU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3(CCC(=O)C=C3CCC2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


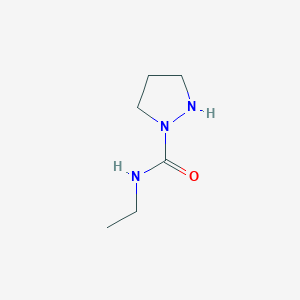
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

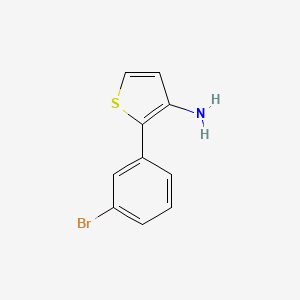
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
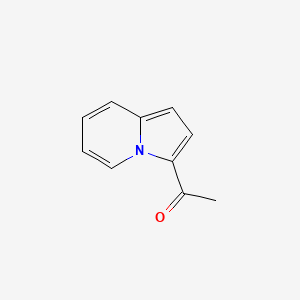
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)

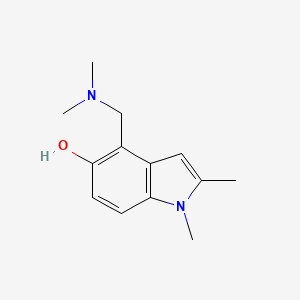
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
